molecular formula C15H22N2O4S B2653934 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester CAS No. 212009-06-8

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B2653934
CAS RN: 212009-06-8
M. Wt: 326.41
InChI Key: OSFHQAFUFJAFEM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester” would involve these functional groups along with a thiazole ring and a pyrrolidine ring.

Chemical Reactions of Esters Esters can undergo a variety of reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, which can be either acid or base-catalyzed, involves the breaking of the ester bond to form a carboxylic acid and an alcohol . Reduction of esters typically results in primary alcohols .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Esters play a crucial role in pharmaceuticals due to their prevalence in drug molecules. Several well-known drugs are ester derivatives, including clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Researchers investigate the synthesis and biological activity of esters like our compound of interest to discover potential drug candidates. The compound’s unique structure may offer advantages in terms of bioavailability, stability, or target specificity.

Photocatalytic Synthesis

Photochemical strategies have gained attention in organic synthesis. Researchers explore photo-induced transformations to synthesize esters efficiently. For instance, the use of photocatalysts can facilitate esterification reactions, involving single electron transfer, energy transfer, or radical mechanisms . Investigating the photochemical behavior of our compound could lead to novel synthetic routes for ester production.

Antitubercular Activity

Recent studies have focused on indole derivatives, which share structural similarities with our compound. These derivatives exhibit promising biological activities, including antitubercular effects. Researchers have synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and evaluated their in vitro antitubercular activity . Investigating our compound’s potential in this context could be valuable.

Stabilizers for Energetic Materials

Nitrate esters, such as nitroglycerine and pentaerythritol tetranitrate, find applications in military and civilian contexts. Researchers study stabilizers to enhance their safety and performance . Our compound’s unique structure might offer advantages as a stabilizer or additive in energetic materials.

Organic Synthesis and Functionalization

Esters serve as versatile intermediates in organic synthesis. Researchers explore their reactivity in various transformations, such as acylation, transesterification, and intermolecular additions to olefins . Investigating how our compound participates in these reactions could provide insights into its synthetic utility.

Mechanism of Action

The mechanism of action of esters depends on their specific structure and the context in which they are used. For example, in biological systems, some esters are known to have anti-inflammatory and anti-thrombotic properties .

Physical and Chemical Properties of Esters Esters are polar compounds that are incapable of hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters, such as ethyl acetate, are flammable and can cause serious eye irritation . They may also cause drowsiness or dizziness .

Future Directions

The future research directions in the field of esters are vast and varied. For example, there is ongoing research into the use of engineered microorganisms for the biosynthesis of esters, which could have applications in the production of biofuels .

properties

IUPAC Name

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFHQAFUFJAFEM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.